

Validating (Z)-Fluvoxamine as a Certified Reference Material: A Comparative Guide

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Compound of Interest

Compound Name: Fluvoxamine, (Z)-

Cat. No.: B1238741

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for the validation of (Z)-Fluvoxamine as a Certified Reference Material (CRM). (Z)-Fluvoxamine is a known geometric isomer and a significant impurity of the active pharmaceutical ingredient (API) Fluvoxamine Maleate, a selective serotonin reuptake inhibitor (SSRI). As a well-characterized impurity, establishing a certified standard is crucial for the accurate quantification and quality control of Fluvoxamine drug products.

This document outlines key analytical methodologies, presents comparative data for validation, and offers detailed experimental protocols. The aim is to provide drug development professionals and researchers with the necessary tools to objectively assess the suitability of (Z)-Fluvoxamine as a CRM.

Comparative Analytical Data

The validation of a CRM hinges on the rigorous characterization of its purity, identity, and stability. The following tables summarize key performance data from various analytical techniques applicable to the validation of (Z)-Fluvoxamine.

Table 1: Chromatographic Purity and Assay

Method	Purity (%)	Assay (%)	Limit of Detection (LOD)	Limit of Quantitation (LOQ)	Source
HPLC-UV	>99.5	98.0 - 102.0	15 ng/mL[1] [2]	50 ng/mL[1] [2]	[1]
UPLC-MS	>99.8	99.0 - 101.0	0.1 ng/mL	0.3 ng/mL	
GC-FID	>99.5	98.5 - 101.5	1 µg/mL	3 µg/mL	

Table 2: Spectroscopic and Structural Confirmation

Method	Key Parameters	Expected Results	Source
¹ H NMR	Chemical Shift (δ), Coupling Constants (J)	Consistent with the (Z)-isomer structure	
¹³ C NMR	Chemical Shift (δ)	Confirms carbon framework of the (Z)-isomer	
Mass Spec	m/z Ratio	[M+H] ⁺ at 319.16	
FT-IR	Wavenumber (cm ⁻¹)	Characteristic peaks for functional groups	
UV-Vis	λ _{max}	~246 nm in 0.1N HCl	

Table 3: Comparison with Alternative Reference Materials

Reference Material	Purity	Traceability	Availability
(Z)-Fluvoxamine (Proposed CRM)	High Purity (>99.5%)	Traceable to SI units via validated methods	Commercially available as an analytical standard
Fluvoxamine Maleate USP RS	High Purity	USP Reference Standard	Readily available from USP
In-house Primary Standard	Characterized internally	Traceable to in-house methods	Limited to internal use

Experimental Protocols

Detailed methodologies are critical for the reproducibility of validation results. The following are representative protocols for the key analytical techniques.

1. High-Performance Liquid Chromatography (HPLC-UV) for Purity and Assay

- Instrumentation: A standard HPLC system with a UV detector.
- Column: C18, 5 μm , 4.6 x 250 mm.
- Mobile Phase: Acetonitrile and a buffer solution (e.g., 0.02 M potassium dihydrogen phosphate, pH adjusted to 3.0 with phosphoric acid) in a gradient or isocratic elution.
- Flow Rate: 1.0 mL/min.
- Column Temperature: 30 $^{\circ}\text{C}$.
- Detection Wavelength: 246 nm.
- Injection Volume: 20 μL .
- Standard Preparation: A stock solution of (Z)-Fluvoxamine is prepared in the mobile phase at a concentration of 1 mg/mL and then serially diluted to create calibration standards.
- Sample Preparation: The material to be tested is accurately weighed and dissolved in the mobile phase to a known concentration.

- **Validation Parameters:** The method should be validated for specificity, linearity, accuracy, precision (repeatability and intermediate precision), and robustness according to ICH guidelines.

2. Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

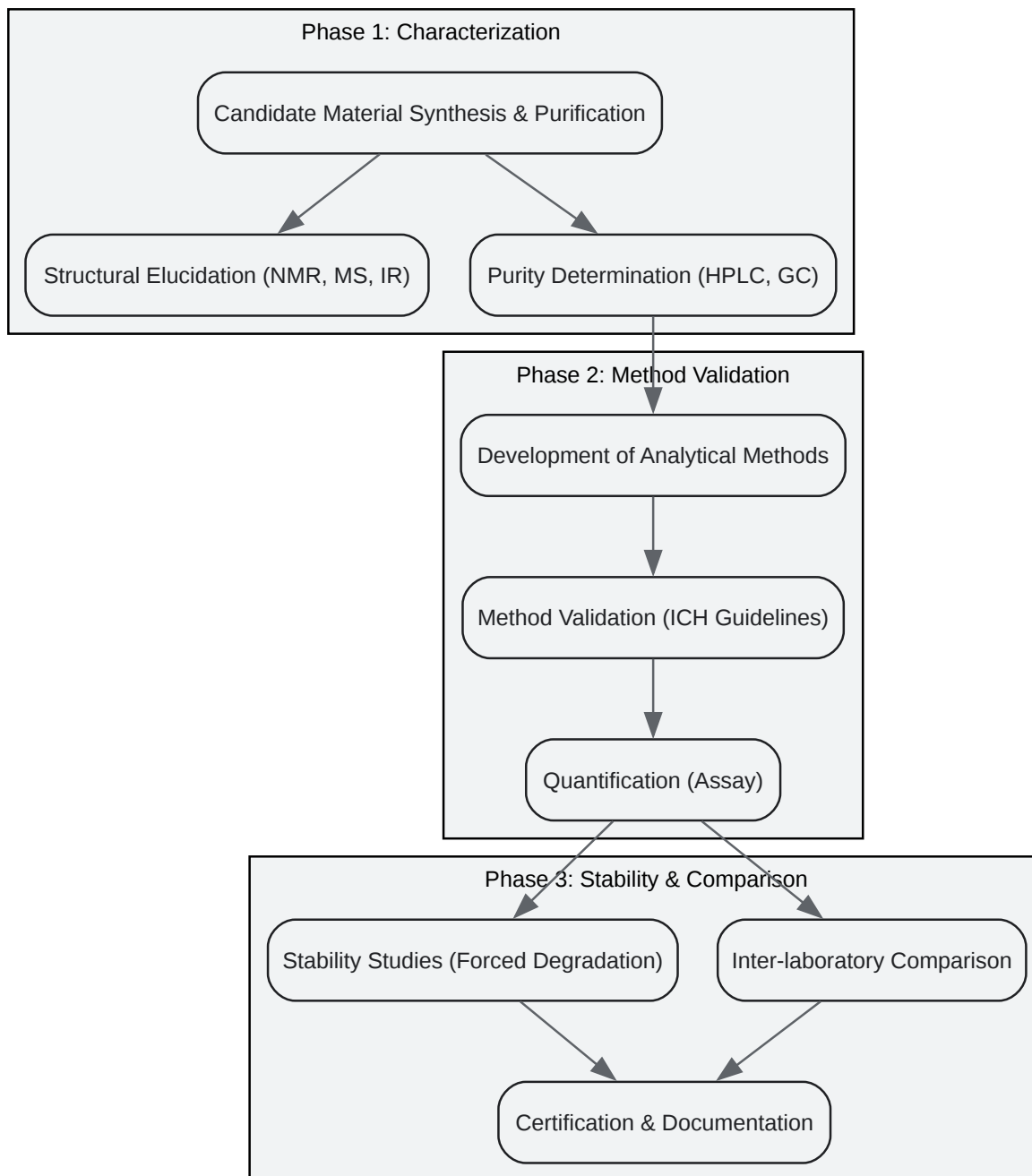
- **Instrumentation:** A 400 MHz or higher NMR spectrometer.
- **Solvent:** Deuterated chloroform (CDCl_3) or deuterated dimethyl sulfoxide (DMSO-d_6).
- **Sample Preparation:** 5-10 mg of the (Z)-Fluvoxamine standard is dissolved in approximately 0.7 mL of the deuterated solvent.
- **Experiments:** ^1H NMR, ^{13}C NMR, and 2D NMR (e.g., COSY, HSQC) experiments are performed to unambiguously assign all proton and carbon signals and confirm the (Z)-isomer configuration.
- **Data Analysis:** The obtained spectra are compared with theoretically predicted spectra and data from existing literature to confirm the structure.

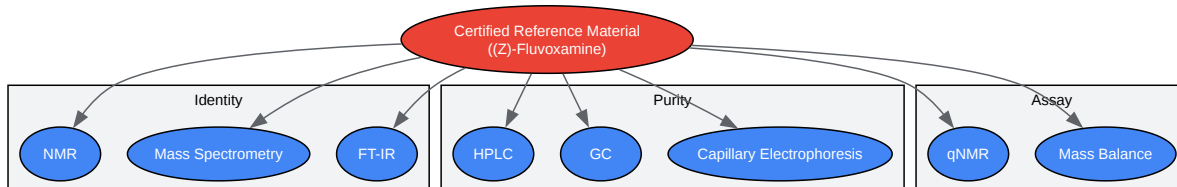
3. Mass Spectrometry (MS) for Molecular Weight Verification

- **Instrumentation:** A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
- **Ionization Source:** Electrospray ionization (ESI) in positive ion mode.
- **Sample Preparation:** A dilute solution of (Z)-Fluvoxamine is prepared in a suitable solvent (e.g., methanol or acetonitrile) and infused directly or via an LC system.
- **Data Analysis:** The accurate mass of the protonated molecule $[\text{M}+\text{H}]^+$ is measured and compared with the theoretical exact mass of $\text{C}_{15}\text{H}_{22}\text{F}_3\text{N}_2\text{O}_2^+$.

Workflow and Pathway Visualizations

CRM Validation Workflow





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References

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